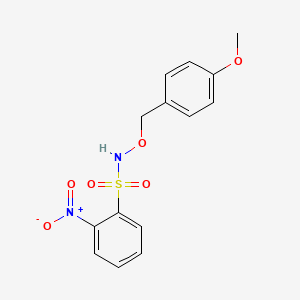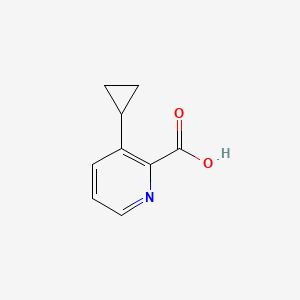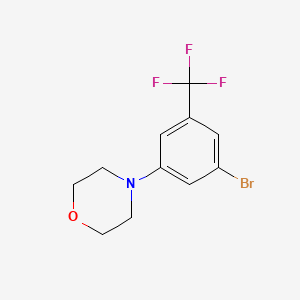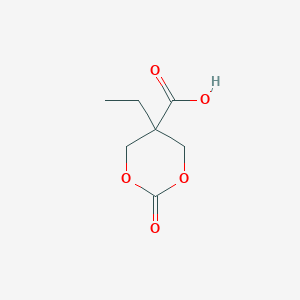![molecular formula C14H11FO3 B1404264 Acide [1,1'-biphényl]-4-carboxylique, 4'-fluoro-2-hydroxy-, ester méthylique CAS No. 198994-01-3](/img/structure/B1404264.png)
Acide [1,1'-biphényl]-4-carboxylique, 4'-fluoro-2-hydroxy-, ester méthylique
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position, a fluorine atom at the 4’-position, and a hydroxyl group at the 2-position, which is esterified with a methyl group
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its biphenyl core and functional groups.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the interactions of biphenyl derivatives with biological macromolecules.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Its derivatives may have potential therapeutic applications.
Mécanisme D'action
Target of Action
Methyl 4-(4-fluorophenyl)-3-hydroxybenzoate, also known as “[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester”, is a complex compound with potential biological activityIt is suggested that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby altering their function . This interaction could lead to changes in cellular processes, potentially leading to various biological effects.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of Functional Groups: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Esterification: The hydroxyl group at the 2-position can be esterified with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-chloro-2-hydroxy-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-bromo-2-hydroxy-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-iodo-2-hydroxy-, methyl ester
Uniqueness: The presence of the fluorine atom at the 4’-position in [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester imparts unique electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine is highly electronegative, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the hydroxyl group at the 2-position and the esterification with methanol provide further opportunities for chemical modifications and functionalization.
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQSVHYNASGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
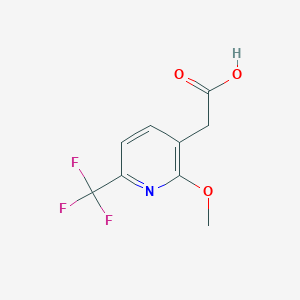

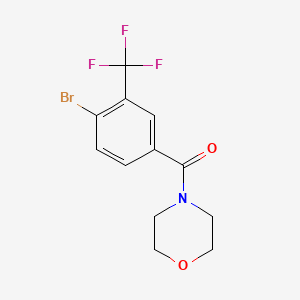

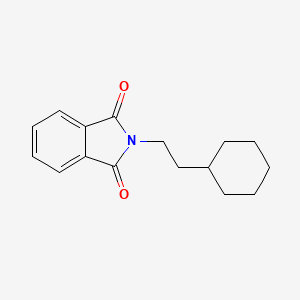
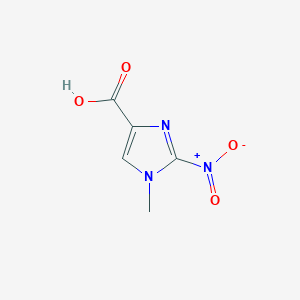
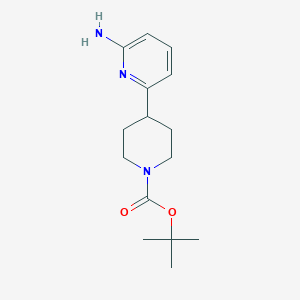
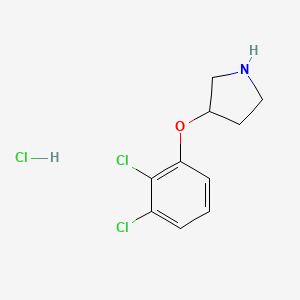
![3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404196.png)
![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
